molecular formula C9H14O B1657570 Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] CAS No. 57289-81-3

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Cat. No. B1657570
CAS RN: 57289-81-3
M. Wt: 138.21
InChI Key: ONNAEQZTVHAHMV-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.2]octane-2,2’-oxirane] is a chemical compound with the CAS Number: 57289-81-3 . It has a molecular weight of 138.21 . It is usually in powder form .


Synthesis Analysis

The synthesis of spiro-bicyclo[2.2.2]octane derivatives involves key synthetic steps such as double Michael addition and ring-closing metathesis . This strategy has been used to synthesize a series of spiro-bicyclic compounds designed to be paclitaxel mimetics .


Molecular Structure Analysis

The InChI code for Spiro[bicyclo[2.2.2]octane-2,2’-oxirane] is 1S/C9H14O/c1-3-8-4-2-7 (1)5-9 (8)6-10-9/h7-8H,1-6H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, a possible biosynthetic pathway for related compounds involves the Diels-Alder reaction between ()-sabinene and cyclic prenylated tetrahydropyrano-type C_ (6)single bondC_ (3)compounds .


Physical And Chemical Properties Analysis

Spiro[bicyclo[2.2.2]octane-2,2’-oxirane] is a powder with a molecular weight of 138.21 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis and evaluation of spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics have been reported . One of these mimetics showed toxicity, although at higher concentrations than paclitaxel itself . This suggests potential future directions for the development of new anti-cancer agents.

properties

IUPAC Name

spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-8-4-2-7(1)5-9(8)6-10-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNAEQZTVHAHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC23CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704046
Record name Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

CAS RN

57289-81-3
Record name Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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